molecular formula C22H20F2N4O3 B2675320 2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide CAS No. 1020975-27-2

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide

Cat. No.: B2675320
CAS No.: 1020975-27-2
M. Wt: 426.424
InChI Key: WQMUMMOWPMHEMV-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorophenoxy group, a morpholinopyridazinyl group, and a phenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the difluorophenoxy intermediate: This step involves the reaction of 2,4-difluorophenol with an appropriate acylating agent under basic conditions to form the difluorophenoxy intermediate.

    Synthesis of the morpholinopyridazinyl intermediate: This involves the reaction of 6-chloropyridazine with morpholine under reflux conditions to yield the morpholinopyridazinyl intermediate.

    Coupling reaction: The final step involves the coupling of the difluorophenoxy intermediate with the morpholinopyridazinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific conditions (e.g., heat, light).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would be specific to the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenoxy)-N-phenylacetamide: Lacks the morpholinopyridazinyl group.

    N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide: Lacks the difluorophenoxy group.

    2-(2,4-difluorophenoxy)-N-(3-phenyl)acetamide: Lacks the morpholinopyridazinyl group.

Uniqueness

2-(2,4-difluorophenoxy)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is unique due to the presence of both the difluorophenoxy and morpholinopyridazinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3/c23-16-4-6-20(18(24)13-16)31-14-22(29)25-17-3-1-2-15(12-17)19-5-7-21(27-26-19)28-8-10-30-11-9-28/h1-7,12-13H,8-11,14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMUMMOWPMHEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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